molecular formula C22H22N4O2S B2389810 2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide CAS No. 888461-70-9

2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2389810
CAS No.: 888461-70-9
M. Wt: 406.5
InChI Key: HZSQFNYBHUHMIU-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. The 3-ethyl and 4-oxo groups on the pyrimidine ring, combined with the thioacetamide linker and phenethylamide side chain, define its structural uniqueness.

Properties

IUPAC Name

2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-2-26-21(28)20-19(16-10-6-7-11-17(16)24-20)25-22(26)29-14-18(27)23-13-12-15-8-4-3-5-9-15/h3-11,24H,2,12-14H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSQFNYBHUHMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the ethyl and thio groups. The final step involves the acylation of the intermediate with phenethylacetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenethylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it could interfere with the thiol-redox balance in cells, leading to oxidative stress and cell death in microbial or cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Pyrimidoindole Derivatives

The pyrimido[5,4-b]indole scaffold is conserved across most analogs. Key variations include:

  • 3-Substituents :
    • 3-Ethyl (target compound) vs. 3-phenyl (e.g., compound 42 in ) or 3-(4-methoxyphenyl) (). Phenyl or substituted phenyl groups enhance π-π interactions with hydrophobic receptor pockets, whereas alkyl groups like ethyl may improve metabolic stability .
    • 5-Substituents : Derivatives with 5-methyl (e.g., compound 42) or 5-propyl (e.g., compound 48 in ) groups show varied TLR4 activation, suggesting steric and lipophilic effects influence receptor binding .

Thioacetamide Linker and Side Chain Variations

  • N-Substituents: N-Phenethyl (target compound) vs. N-cyclohexyl (compound 42), N-cyclopentyl (compound 11 in ), or N-(tetrahydrofuran-2-ylmethyl) (compound 33 in ). Cycloalkyl groups (e.g., cyclohexyl) enhance solubility and reduce cytotoxicity compared to aromatic substituents . The phenethyl group in the target compound may balance lipophilicity and aromatic stacking, though direct data are lacking. Polar vs. Nonpolar Side Chains: Derivatives with polar groups (e.g., N-(furan-2-ylmethyl) in compound 19, ) exhibit improved water solubility but reduced membrane permeability .

Analytical Characterization

  • NMR/HRMS : All analogs are validated via $ ^1H $/$ ^13C $ NMR and HRMS. For example:
    • Compound 42 (): HRMS calcd. for C₂₈H₃₁N₄O₂S [M+H]⁺ 487.2167, found 487.2163 .
    • Compound 11 (): $ ^1H $ NMR (400 MHz, DMSO-d₆) δ 10.21 (s, 1H), 8.45 (d, J = 7.6 Hz, 1H), 7.70–7.30 (m, 6H) .

Biological Activity

2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural characteristics. This compound features a pyrimidine moiety fused to an indole-like system, combined with a thioether and an acetamide functional group. Its molecular formula is C22H22N4O2S\text{C}_{22}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}, with a molecular weight of 406.5 g/mol.

Preliminary studies suggest that this compound may interact with various biological macromolecules, including proteins and nucleic acids. Molecular docking simulations have indicated potential binding sites on target proteins, which may elucidate its mechanism of action. The dual functionality of the compound as both a pyrimidine and indole derivative enhances its biological activity compared to other similar compounds.

Biological Activity

The biological activity of this compound has been explored in various contexts:

  • Antimicrobial Activity : Initial assays indicate that this compound may exhibit antimicrobial properties, making it a candidate for further development in treating infections.
  • Anti-inflammatory Effects : Due to its structural attributes, it may also possess anti-inflammatory effects, which are crucial for developing therapies targeting chronic inflammatory diseases.
  • Neuroprotective Potential : Similar compounds have shown neuroprotective effects, suggesting that this compound could be explored for neurological applications.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Properties :
    • Researchers tested the compound against various bacterial strains and found promising results indicating a significant reduction in bacterial growth.
    • The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.
  • In Vitro Anti-inflammatory Assays :
    • The compound was evaluated in cell cultures for its ability to inhibit pro-inflammatory cytokines.
    • Results indicated a dose-dependent reduction in cytokine levels, supporting its potential as an anti-inflammatory agent.

Comparative Analysis

The following table summarizes the structural similarities and unique features of 2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-y)thio)-N-(phenethylacetamide) compared to related compounds:

Compound NameStructureUnique Features
6-amino-pyrimidine derivativesPyrimidine ringExhibits antibacterial properties
Indole-based compoundsIndole coreKnown for neuroprotective effects
Thioether-containing compoundsSulfur atomOften used in drug design due to high reactivity

Q & A

Q. Critical Conditions :

  • Temperature : Controlled heating (70–100°C) during condensation to prevent side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Q. Table 1: Synthetic Route Comparison

StepReagents/ConditionsYield RangeKey Reference
Core FormationIndole + Pyrimidinone, reflux, DMF60–70%
Thioether AdditionThioglycolic acid, K₂CO₃, DCM75–85%
Amide CouplingEDCI/HOBt, RT, DMF80–90%

Basic: What spectroscopic techniques are recommended for characterizing this compound, and how are they applied?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the pyrimidoindole core via aromatic proton signals (δ 7.0–8.5 ppm) and carbonyl resonances (δ 165–175 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., indole substituents) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 481.597) and fragmentation patterns .
  • IR Spectroscopy : Identify thioamide (C=S stretch, ~1050 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in the thioether formation step?

Methodological Answer:
Low yields often arise from competing oxidation or incomplete substitution. Strategies include:

  • Catalyst Screening : Use milder bases (e.g., triethylamine instead of K₂CO₃) to reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time (from 12h to 2h) and improve regioselectivity .
  • In Situ Monitoring : Employ TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Q. Example Optimization Workflow :

Screen base/catalyst combinations (e.g., DBU, DIPEA).

Test solvent polarity (DMF vs. THF).

Apply DOE (Design of Experiments) to identify critical variables (e.g., temperature, molar ratios) .

Advanced: What computational tools can predict the compound’s reactivity or binding affinity for target proteins?

Methodological Answer:

  • Docking Simulations (AutoDock Vina) : Model interactions with biological targets (e.g., kinases) using the pyrimidoindole core as a pharmacophore .
  • DFT Calculations (Gaussian) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or nucleophilic sites .
  • MD Simulations (GROMACS) : Study stability in aqueous environments, critical for bioavailability assessments .

Case Study : DFT analysis revealed the thioether group’s role in enhancing electron-withdrawing capacity, correlating with observed kinase inhibition .

Advanced: How can researchers resolve contradictions in reported bioactivity data across different cell lines or assay conditions?

Methodological Answer:
Contradictions often arise from:

  • Cell Line Variability : Genetic differences in target expression (e.g., EGFR mutations).
  • Assay Parameters : Varying pH, serum concentration, or incubation time affecting solubility .

Q. Resolution Strategies :

Standardized Protocols : Use CLSI guidelines for cytotoxicity assays (e.g., MTT assay at 48h incubation) .

Dose-Response Curves : Calculate IC₅₀ values under uniform conditions (e.g., 10% FBS, pH 7.4) .

Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

Q. Table 2: Bioactivity Data Comparison

Cell LineIC₅₀ (µM)Assay ConditionsReference
HeLa12.3 ± 1.248h, RPMI-1640
MCF-78.9 ± 0.872h, DMEM

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile by-products (e.g., acetic acid) .
  • Waste Disposal : Segregate organic waste containing sulfur or nitrogen moieties for incineration .

Advanced: How does structural modification of the phenethyl group impact the compound’s pharmacokinetic properties?

Methodological Answer:
Modifications influence:

  • Lipophilicity : Introducing electron-withdrawing groups (e.g., -NO₂) reduces logP, enhancing aqueous solubility but decreasing membrane permeability .
  • Metabolic Stability : Fluorination at the phenyl ring slows hepatic clearance (CYP3A4 inhibition) .

Q. Experimental Approach :

Synthesize analogs with substituents (-F, -OCH₃, -CF₃).

Assess logP (shake-flask method) and metabolic half-life (microsomal assays) .

Advanced: What strategies can validate the compound’s mechanism of action in kinase inhibition assays?

Methodological Answer:

  • Kinase Profiling : Use recombinant kinases (e.g., EGFR, BRAF) in ATP-competitive assays .
  • Western Blotting : Measure downstream phosphorylation (e.g., ERK1/2) in treated vs. untreated cells .
  • Crystallography : Co-crystallize the compound with the kinase domain to identify binding motifs (PDB deposition) .

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